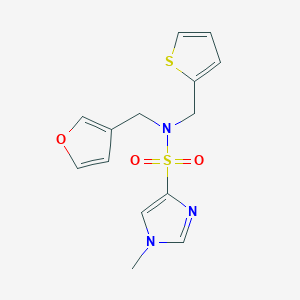

N-(furan-3-ylmethyl)-1-methyl-N-(thiophen-2-ylmethyl)-1H-imidazole-4-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

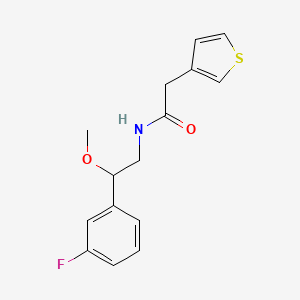

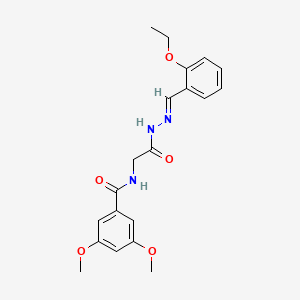

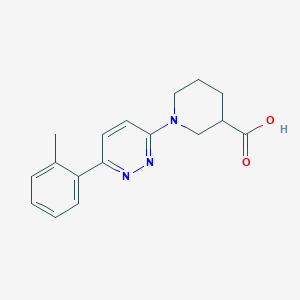

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with interesting applications in the field of medicinal chemistry . They possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . Furan is a five-membered aromatic ring with four carbon atoms and one oxygen.

Synthesis Analysis

The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . They produce combinatorial libraries and carry out exhaustive efforts in the search of lead molecules .Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C .Chemical Reactions Analysis

Thiophene derivatives show antimicrobial, analgesic and anti-inflammatory, antihypertensive, and antitumor activity . They are also used as inhibitors of corrosion of metals or in the fabrication of light-emitting diodes in material science .Physical and Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Applications De Recherche Scientifique

Corrosion Inhibition

The compound's derivatives have been studied for their potential as corrosion inhibitors. In one study, similar compounds exhibited inhibitive action for mild steel corrosion in acidic media, suggesting potential applications in protecting metal surfaces. The inhibition process was attributed to the formation of a protective film on the metal surface, adhering via a mechanism that follows Langmuir adsorption isotherm principles. Spectroscopic analysis supported the formation of this complex between the inhibitor and the metal surface (Hari Kumar Sappani & S. Karthikeyan, 2014).

Synthetic Chemistry

Compounds with structural similarities have been utilized in synthesizing sulfonylated furans or imidazo[1,2-a]pyridine derivatives, showcasing a versatile approach to constructing complex heterocyclic systems. This methodology highlights the compound's role in facilitating the synthesis of molecules with potential biological or material science applications, featuring excellent functional group tolerance and efficiency (Zhiming Cui et al., 2018).

Pharmaceutical Research

Research into similar sulfonamide compounds has explored their application in drug development, including as inhibitors for carbonic anhydrase, which plays a crucial role in physiological processes. These studies have indicated that certain derivatives can effectively lower intraocular pressure, suggesting potential use in treating glaucoma. The ability of these compounds to act as potent inhibitors points to the broad therapeutic potential of sulfonamides in treating diseases with underlying enzymatic dysregulation (M. Ilieș et al., 2000).

Antimicrobial Activity

Novel heterocyclic compounds containing sulfonamido moieties have been synthesized and evaluated for their antibacterial efficacy. The pursuit of new antibacterial agents is crucial in the face of rising antibiotic resistance. Some derivatives exhibited high antibacterial activities, underscoring the potential of sulfonamide-based heterocycles in addressing infectious diseases (M. E. Azab et al., 2013).

Mécanisme D'action

Orientations Futures

The future of thiophene and its derivatives in medicinal chemistry looks promising. They have been proven to be effective drugs in the current disease scenario . Therefore, it seems to be a requirement to collect recent information in order to understand the current status of the thiophene nucleus in medicinal chemistry research .

Propriétés

IUPAC Name |

N-(furan-3-ylmethyl)-1-methyl-N-(thiophen-2-ylmethyl)imidazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3S2/c1-16-9-14(15-11-16)22(18,19)17(7-12-4-5-20-10-12)8-13-3-2-6-21-13/h2-6,9-11H,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIXMXSDGQXJVDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)S(=O)(=O)N(CC2=COC=C2)CC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[4-(Prop-2-yn-1-yl)piperazin-1-yl]pentanenitrile](/img/structure/B2892260.png)

![3-(Pyridin-4-yl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B2892265.png)

![1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(6-methylbenzo[d]thiazol-2-yl)piperidine-3-carboxamide](/img/structure/B2892267.png)

![N-[2-(2,6-dimethylmorpholin-4-yl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2892274.png)

![Ethyl 2-[(cyanoacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate](/img/structure/B2892277.png)

![(Z)-methyl 2-(6-acetamido-2-((3-chlorobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2892278.png)

![2,5-Dimethylphenyl [5-(1,4-thiazinan-4-yl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-3-yl] sulfone](/img/structure/B2892281.png)